3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine
Description
3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine is a branched alkylamine featuring a 3,4-dimethylphenyl substituent at the third carbon of a propane backbone. Its molecular formula is C₁₃H₂₁N, with a molecular weight of 191.31 g/mol. The compound’s structure combines steric hindrance (due to the 2,2-dimethyl group) and aromatic lipophilicity (from the dimethyl-substituted benzene ring).
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H21N/c1-10-5-6-12(7-11(10)2)8-13(3,4)9-14/h5-7H,8-9,14H2,1-4H3 |
InChI Key |
WUTGQLDWRBJCMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C)(C)CN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 3,4-dimethylphenylamine with 2,2-dimethylpropanal under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or reductive amination, to achieve higher yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.
Medicine: Potential therapeutic applications are explored, particularly in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine | C₁₃H₂₁N | 191.31 | 3,4-Dimethylphenyl, 2,2-dimethyl | High lipophilicity, steric hindrance |
| 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine | C₁₂H₁₉NO₂ | 209.29 | 3,4-Dimethoxyphenyl, 2-methyl | Moderate polarity, H-bond acceptor |
| N-((3,5-Diethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine | C₂₃H₂₇N | 317.47 | Naphthalene, 3,5-diethylphenyl | Extreme lipophilicity, bulky |
| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C₈H₁₃NOS | 171.26 | Thiophene, hydroxyl, methylamino | Moderate solubility, redox-active |
Research Findings and Trends
Impact of Substituents on Lipophilicity and Solubility
- Dimethyl vs. Dimethoxyphenyl : The dimethylphenyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to the dimethoxyphenyl analog (logP ~2.8), favoring membrane permeability but limiting aqueous solubility .
- Naphthalene vs. Dimethylphenyl : The naphthalene-containing analog exhibits a logP >5, making it suitable for central nervous system targeting but prone to off-target binding .
Steric and Electronic Effects on Reactivity
- Steric Hindrance : The 2,2-dimethyl group in the target compound likely slows metabolic degradation (e.g., cytochrome P450 oxidation) compared to less hindered analogs like 2-methylpropan-1-amine derivatives .
Biological Activity
3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine, also known as a substituted propanamine compound, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a propanamine backbone with a dimethyl-substituted phenyl group. The structural formula can be represented as follows:
This structure is significant for its interaction with biological targets, influencing its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to 3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine may exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential antiproliferative effects against cancer cell lines.
- Neuropharmacological Effects : Some analogs have shown promise in modulating neurotransmitter systems.
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific protein kinases or enzymes involved in disease pathways.
Structure-Activity Relationships (SAR)
The biological activity of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine can be influenced by modifications to its structure. Research has demonstrated that:
- Substituent Variations : Changes in the aromatic substituents can significantly alter potency and selectivity toward biological targets.
- Alkyl Chain Length : The length and branching of the alkyl chain also play crucial roles in determining the compound's biological efficacy.
Table 1: Summary of Biological Activities and IC50 Values
Case Study 1: Anticancer Activity
A study investigated the antiproliferative effects of various derivatives of propanamine compounds on HCT-116 cancer cells. The results indicated that certain modifications led to enhanced activity, with IC50 values as low as 5 µM for some derivatives. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.
Case Study 2: Neuropharmacological Effects
Another research effort focused on the neuropharmacological properties of closely related compounds. These studies revealed that certain analogs could enhance dopaminergic signaling in vitro, suggesting potential applications in treating neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
